N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is a chemical compound that has garnered interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrimidine ring substituted with a fluoro and phenyl group, and a piperidine ring attached to a carboxamide group. It is used in various fields, including drug development and biological studies.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often exert their biological activity by inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives, which this compound is a part of, are known to inhibit protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Given its potential role as a protein kinase inhibitor, it can be inferred that it may affect pathways related to cell growth, differentiation, migration, and metabolism .
Result of Action
As a potential protein kinase inhibitor, it may disrupt normal cellular processes such as cell growth, differentiation, migration, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and fluoro-substituted benzaldehyde. The resulting intermediate is then subjected to further reactions to introduce the phenyl and piperidine groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography to ensure its suitability for research and application .
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluoro and phenyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide has a broad range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biological assays to investigate its effects on various biological processes.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Fluoro-6-methylpyridin-2-yl)piperidine-4-carboxamide
- N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxylate
- N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-sulfonamide
Uniqueness
N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-(5-fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-13-14(11-4-2-1-3-5-11)19-10-20-15(13)21-16(22)12-6-8-18-9-7-12/h1-5,10,12,18H,6-9H2,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWUMJMQMABZSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NC=NC(=C2F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.